Cyclohexanone, 2,6-diphenyl-, cis-
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Overview
Description
Cyclohexanone, 2,6-diphenyl-, cis- is a cyclohexanone derivative with two phenyl substituents at the 2 and 6 positions in the cis configuration. This compound is known for its unique structural properties and is used as a starting material in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2,6-diphenyl-, cis- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) followed by acid work-up to yield the desired product . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2,6-diphenyl-, cis- may involve catalytic hydrogenation of diphenylcyclohexene or other related intermediates. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-diphenyl-, cis- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Cyclohexanone, 2,6-diphenyl-, cis- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanone, 2,6-diphenyl-, cis- involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, it undergoes photodecarbonylation, leading to the formation of reactive intermediates that can further react to form different products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,6-dimethyl-: Similar in structure but with methyl groups instead of phenyl groups.
Cyclohexanone, 2,6-diphenyl-, trans-: The trans isomer of the compound with different spatial arrangement of the phenyl groups.
Uniqueness
Cyclohexanone, 2,6-diphenyl-, cis- is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, stability, and interaction with other molecules, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
20834-02-0 |
---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
(2S,6R)-2,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17+ |
InChI Key |
JHMUMWBKYPMOLI-CALCHBBNSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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